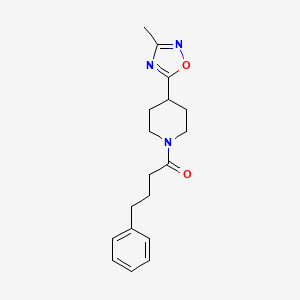

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one typically involves a series of steps starting from basic reactants to achieve the desired oxadiazole derivatives. A common approach includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediate products, which are further processed through reactions involving weak bases and polar aprotic solvents to achieve the target compounds (Khalid et al., 2016). These synthetic pathways are crucial for producing derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure and crystallography studies of oxadiazole derivatives reveal detailed insights into their chemical architecture. X-ray diffraction studies are employed to confirm the structures of newly synthesized compounds, providing information on their geometric and electronic configurations. Compounds within this class often exhibit structures confirmed by single crystal X-ray diffraction studies, showcasing the characteristic oxadiazole ring and its substituents (Kumara et al., 2017).

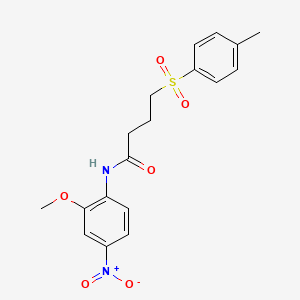

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives, including this compound, involves interactions with various reagents to form new bonds and structures. These compounds participate in reactions that enhance their biological activity or modify their chemical properties for specific applications. For instance, their reaction with sodium p-toluenesulfinate leads to the formation of sulfone derivatives, illustrating their versatile reactivity (Tyrkov, 2006).

Aplicaciones Científicas De Investigación

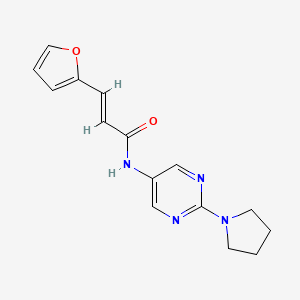

Synthesis and Antimicrobial Properties

Research on compounds containing the 1,2,4-oxadiazole moiety, similar to 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one, has demonstrated significant scientific interest due to their biological activities. For instance, a study focused on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed these compounds exhibited moderate to high antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

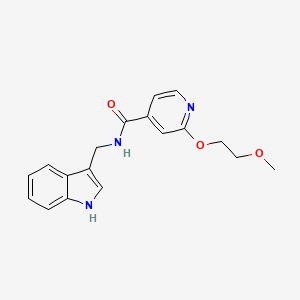

Anticancer Potential

Another study synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. Some of these compounds showed promising IC50 values, indicating strong anticancer activities compared to the reference drug, doxorubicin (Rehman et al., 2018).

Synthesis Techniques and Biological Evaluation

The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, involving converting various organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, highlights the complexity and versatility of synthesizing compounds with the 1,2,4-oxadiazole core. These compounds were evaluated for their inhibitory effect on butyrylcholinesterase (BChE) enzyme and molecular docking studies to determine ligand-BChE binding affinity, demonstrating their potential in therapeutic applications (Khalid et al., 2016).

Propiedades

IUPAC Name |

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRARLFJTIYOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)

![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)

![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)

![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2487876.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)